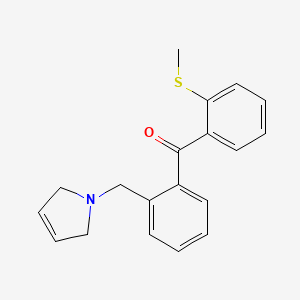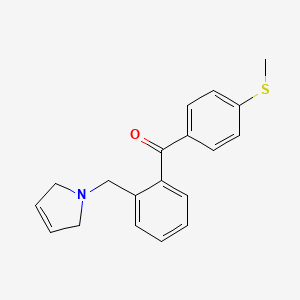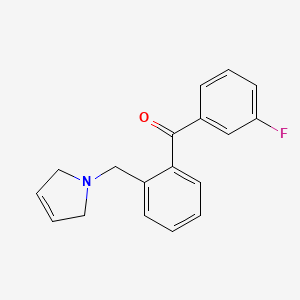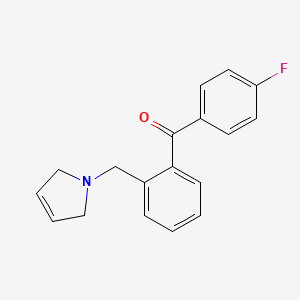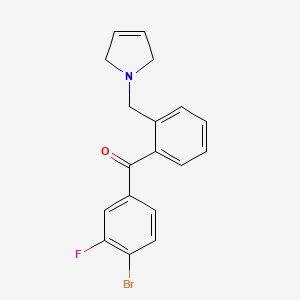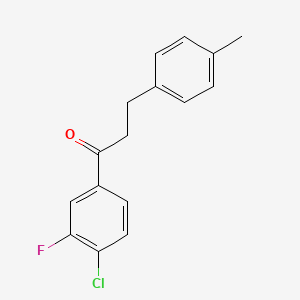
4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone, is a derivative of propiophenone with specific halogen substitutions on the aromatic rings. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro, fluoro, and phenyl groups, which can be used to infer some properties and behaviors of the target compound.
Synthesis Analysis
The synthesis of related compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other chalcone derivatives are synthesized using a base-catalyzed condensation of appropriate benzaldehydes with substituted acetophenones . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction using 4-methylbenzaldehyde and an appropriate fluoroacetophenone derivative.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . The geometrical parameters obtained from X-ray diffraction studies are found to be in agreement with those calculated using density functional theory (DFT) . The crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been described, and its synthesis includes recrystallization in ethanol . These methods and findings could be applicable to the target compound for determining its molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, 3-chloro-4-fluorothiophene-1,1-dioxide has been shown to be a useful diene in Diels-Alder reactions with different dienophiles, leading to the formation of various chlorofluoro-substituted aromatic compounds . This suggests that the target compound may also participate in similar chemical reactions due to the presence of reactive chloro and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The vibrational wavenumbers, calculated using HF and DFT methods, are assigned with the help of potential energy distribution methods . The stability of the molecules is analyzed using natural bond orbital (NBO) analysis, and the hyperpolarizability is compared with standard nonlinear optical (NLO) materials . The HOMO-LUMO transition indicates electron density transfer between the phenyl rings, which is a significant property in understanding the electronic behavior of the compound . The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule . These analyses are crucial for understanding the electronic properties and reactivity of the target compound.
Applications De Recherche Scientifique
Copolymerization and Material Science
- Novel Copolymers Synthesis : 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone and similar compounds have been used in synthesizing novel copolymers with styrene. These copolymers have been characterized for their structural and thermal properties, offering potential applications in material science (Savittieri et al., 2022).
Crystal Structure and Molecular Interaction Studies
Crystal Structure Analysis : Research on similar fluorinated and chlorinated compounds has focused on understanding their crystal structures, which is crucial in material science and pharmaceutical applications. These studies provide insights into molecular interactions and structural properties (Chopra et al., 2007).
Intermolecular Interactions : Detailed analysis of intermolecular interactions in derivatives of similar compounds has been conducted. This research is valuable in the design of new materials and drugs, as these interactions significantly influence the physical and chemical properties of substances (Shukla et al., 2014).
Chemical Reactivity and Synthesis
- Spectral Analysis and Reactivity Studies : Compounds related to 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone have been synthesized and analyzed using spectral methods. These studies help in understanding the chemical reactivity and molecular geometry, which are crucial in designing more effective and stable compounds (Satheeshkumar et al., 2017).
Photophysical Properties
- Photodehalogenation Studies : Investigations into the photodehalogenation of fluorinated or chlorinated derivatives provide insights into the generation of reactive intermediates. This research is significant in organic chemistry, especially in understanding reaction mechanisms and designing new synthetic pathways (Protti et al., 2012).
Optical Applications
- Photoalignment in Liquid Crystals : Research involving fluorinated compounds has demonstrated their ability to promote photoalignment in liquid crystals. This is particularly relevant in the field of display technology and optical applications (Hegde et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGEPJHQOBVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644133 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-91-7 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

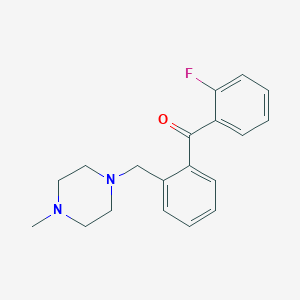
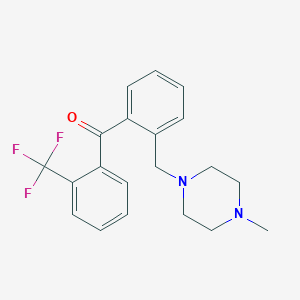
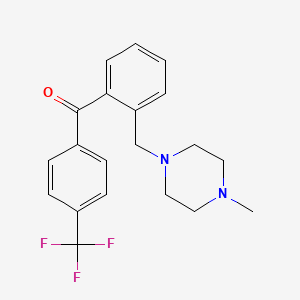
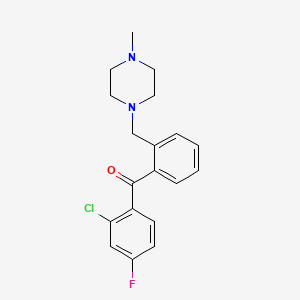
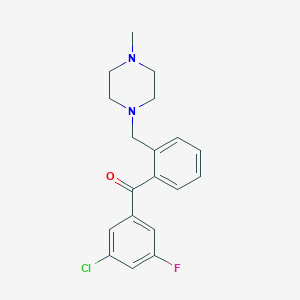
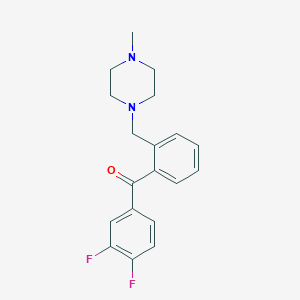
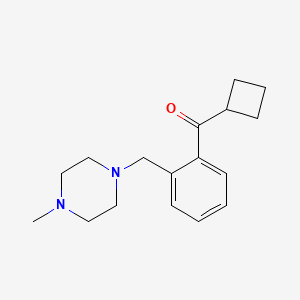
![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
